MFCD07777049

Description

Based on analogous compounds (e.g., those with MDL numbers such as MFCD00020732 or MFCD00082696), it likely belongs to a class of heterocyclic or aromatic organic molecules. Such compounds are frequently utilized in pharmaceutical research, material science, or catalysis due to their tunable electronic and steric properties . While the exact synthesis route for MFCD07777049 is unspecified, similar compounds are synthesized via condensation, cyclization, or cross-coupling reactions under controlled conditions, often involving catalysts or microwave-assisted heating .

Properties

IUPAC Name |

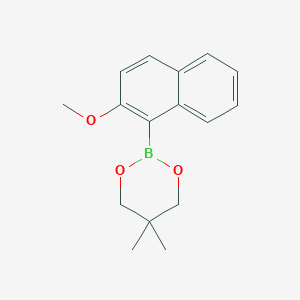

2-(2-methoxynaphthalen-1-yl)-5,5-dimethyl-1,3,2-dioxaborinane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BO3/c1-16(2)10-19-17(20-11-16)15-13-7-5-4-6-12(13)8-9-14(15)18-3/h4-9H,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJRRUUZKVMGOSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=C(C=CC3=CC=CC=C23)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of 2-methoxy-1-naphthol with a boronic acid derivative under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction parameters. The product is purified using industrial-scale chromatography or recrystallization techniques to ensure high purity and yield.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving the methoxy group on the naphthalene ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can target the boron-containing dioxaborinane ring, often using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group on the naphthalene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or sodium ethoxide are commonly used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: Formation of naphthoquinone derivatives.

Reduction: Formation of boron-free naphthalene derivatives.

Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, 2-(2-Methoxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. Its boron-containing structure makes it a valuable intermediate in the synthesis of complex organic molecules.

Biology: In biological research, this compound is studied for its potential as a fluorescent probe due to the presence of the naphthalene ring, which can exhibit fluorescence under certain conditions. It is also investigated for its interactions with biological macromolecules.

Medicine: In medicine, the compound is explored for its potential therapeutic applications, particularly in the development of boron-containing drugs. Boron has unique properties that can enhance the efficacy and selectivity of certain pharmaceuticals.

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings, where its boron content can impart desirable properties like increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane involves its interaction with specific molecular targets. In chemical reactions, the boron atom in the dioxaborinane ring can act as a Lewis acid, facilitating various transformations. In biological systems, the compound can interact with proteins and nucleic acids, potentially altering their function and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structural analogs and functionally related compounds, leveraging data from the provided evidence (Table 1).

Table 1: Comparative Analysis of MFCD07777049 and Analogs

Structural Similarities

- CAS 50427-77-5 : Shares a pyrazole backbone, a common motif in medicinal chemistry for its bioisosteric properties. Unlike this compound, this compound includes a nitro group, enhancing electrophilic reactivity .

- CAS 96799-02-9 : Contains a pyrazole ring but differs in substituents (e.g., methyl ester groups), which influence solubility and metabolic stability .

- CAS 1761-61-1 : A brominated aromatic compound, structurally distinct but functionally analogous in catalytic applications .

Functional Differences

- Bioactivity : CAS 96799-02-9 exhibits high blood-brain barrier (BBB) permeability, making it suitable for CNS drug development, whereas CAS 50427-77-5 is primarily an intermediate .

- Safety Profiles : CAS 96799-02-9 carries warnings for toxicity (H302-H315), whereas CAS 1761-61-1 has moderate solubility, reducing handling risks .

Research Findings and Data Interpretation

Pharmacological Potential

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.